
2-Bromobenzene-1,4-dicarboxylic acid--pyridine (1/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) is a compound that combines 2-bromobenzene-1,4-dicarboxylic acid and pyridine in a 1:2 ratio
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromobenzene-1,4-dicarboxylic acid typically involves the bromination of benzene-1,4-dicarboxylic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions . The reaction conditions often include maintaining a specific temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding carboxylates or reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like hydroxide ions, amines, and thiols. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products may include substituted benzene derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products can include carboxylates, alcohols, or other oxidized/reduced forms of the original compound.
科学研究应用
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks and catalysts.
作用机制
The mechanism of action of 2-bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity . The compound’s bromine atom and carboxylic acid groups play crucial roles in these interactions, facilitating binding and reactivity.
相似化合物的比较
Similar Compounds
Uniqueness
2-Bromobenzene-1,4-dicarboxylic acid–pyridine (1/2) is unique due to the presence of both bromine and carboxylic acid functional groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
192770-03-9 |
|---|---|
分子式 |
C18H15BrN2O4 |
分子量 |
403.2 g/mol |
IUPAC 名称 |
2-bromoterephthalic acid;pyridine |
InChI |
InChI=1S/C8H5BrO4.2C5H5N/c9-6-3-4(7(10)11)1-2-5(6)8(12)13;2*1-2-4-6-5-3-1/h1-3H,(H,10,11)(H,12,13);2*1-5H |
InChI 键 |
HPJGAHQXKWPDQB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC(=C(C=C1C(=O)O)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
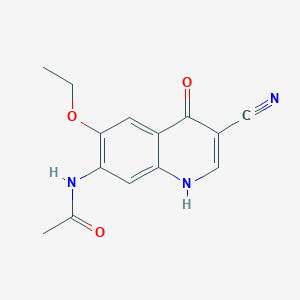
![Benzenamine, 4-[(difluoromethyl)sulfonyl]-2-nitro-N,N-dipropyl-](/img/structure/B12579415.png)
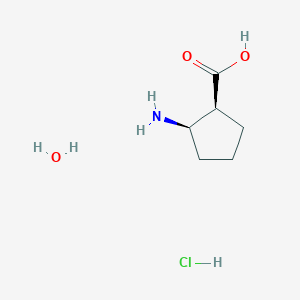
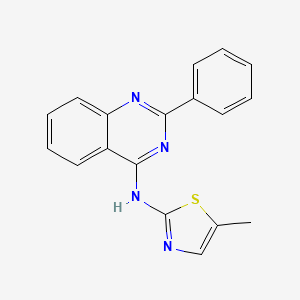
![3H-Naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B12579432.png)
![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
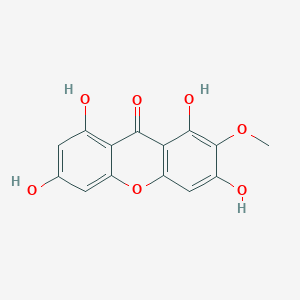
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
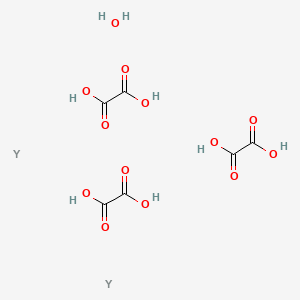
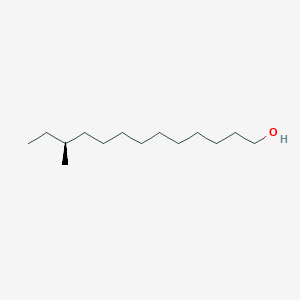
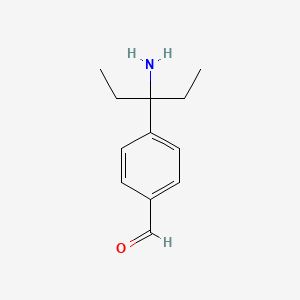
![N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)

